molecular formula C18H19NO5 B610858 SJP-L-5 CAS No. 1286237-83-9

SJP-L-5

Cat. No.: B610858
CAS No.: 1286237-83-9
M. Wt: 329.35
InChI Key: BVAOVMDHWBCWPH-UHFFFAOYSA-N
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Description

SJP-L-5 is a novel small-molecule compound that has garnered attention for its potent antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). This nitrogen-containing biphenyl compound was synthesized based on the dibenzocyclooctadiene lignan gomisin M2, an anti-HIV bioactive compound isolated from Schisandra micrantha A. C. Smith .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SJP-L-5 involves the modification of the dibenzocyclooctadiene lignan gomisin M2. The detailed synthetic route includes several steps of organic reactions, such as nitration, reduction, and coupling reactions, under controlled conditions to ensure the formation of the desired biphenyl structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

SJP-L-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitrogen-containing groups within the molecule.

    Substitution: this compound can participate in substitution reactions, where functional groups within the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

SJP-L-5 has several scientific research applications, particularly in the fields of:

    Chemistry: Used as a reagent to study various organic reactions and mechanisms.

    Biology: Employed in research to understand the life cycle of HIV-1 and other viruses.

    Medicine: Investigated for its potential as an antiviral drug, particularly against HIV-1.

Mechanism of Action

SJP-L-5 exerts its antiviral effects by inhibiting the nuclear entry of viral DNA. Specifically, it blocks the entry of the HIV-1 pre-integration complex into the nucleus by inhibiting the disassembly of the viral core in the cytoplasm of infected cells. This prevents the integration of viral DNA into the host genome, thereby halting viral replication .

Comparison with Similar Compounds

Similar Compounds

    Gomisin M2: The parent compound from which SJP-L-5 is derived. It also exhibits anti-HIV activity.

    Non-nucleoside reverse transcriptase inhibitors (NNRTIs): A class of compounds that inhibit HIV-1 by targeting reverse transcriptase.

Uniqueness

This compound is unique in its mechanism of action, as it specifically inhibits the nuclear entry of viral DNA, a step not commonly targeted by other antiviral compounds. This makes it a valuable addition to the arsenal of HIV-1 inhibitors .

Properties

CAS No.

1286237-83-9

Molecular Formula

C18H19NO5

Molecular Weight

329.35

IUPAC Name

Methyl 6-[4-(dimethylamino)phenyl]-7-methoxy-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C18H19NO5/c1-19(2)12-7-5-11(6-8-12)15-13(18(20)22-4)9-14-16(17(15)21-3)24-10-23-14/h5-9H,10H2,1-4H3

InChI Key

BVAOVMDHWBCWPH-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2=CC=C(N(C)C)C=C2)C(OC)=C(OCO3)C3=C1)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SJP-L-5;  SJP L 5;  SJPL5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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